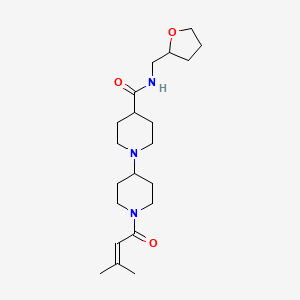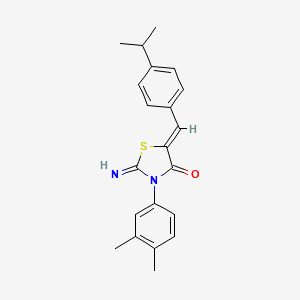![molecular formula C15H14BrN5OS B5140702 N-{3-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide hydrobromide](/img/structure/B5140702.png)
N-{3-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide hydrobromide, also known as PTA-1, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of N-{3-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide hydrobromide is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including IRAK1, IKKβ, and TBK1, which are involved in the inflammatory response and cancer cell growth (Li et al., 2014; Zhang et al., 2016). N-{3-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide hydrobromide has also been shown to inhibit the replication of influenza A virus by targeting the viral polymerase complex (Zhang et al., 2017).
Biochemical and Physiological Effects
N-{3-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide hydrobromide has been shown to have several biochemical and physiological effects. In a study by Li et al. (2014), N-{3-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide hydrobromide was found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. In another study by Zhang et al. (2016), N-{3-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide hydrobromide was found to induce apoptosis and inhibit the proliferation of cancer cells. N-{3-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide hydrobromide has also been shown to inhibit the replication of influenza A virus by targeting the viral polymerase complex (Zhang et al., 2017).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{3-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide hydrobromide in lab experiments is its small molecular weight, which allows it to easily penetrate cell membranes and reach intracellular targets. Another advantage is its broad-spectrum activity against various diseases, including inflammation, cancer, and viral infections. However, one limitation is its potential toxicity, which needs to be carefully evaluated in preclinical studies before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for research on N-{3-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide hydrobromide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to evaluate its efficacy and safety in preclinical studies for various diseases, including inflammation, cancer, and viral infections. Additionally, the development of N-{3-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide hydrobromide derivatives with improved potency and selectivity could also be explored.
Conclusion
In conclusion, N-{3-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide hydrobromide is a small molecule inhibitor with potential therapeutic applications in various diseases. Its synthesis method has been described in detail, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed. Further research is needed to fully understand the potential of N-{3-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide hydrobromide as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-{3-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide hydrobromide involves a series of chemical reactions starting from commercially available starting materials. The synthesis method has been described in detail in a research article by Li et al. (2014). Briefly, the synthesis involves the reaction of 2-aminopyrimidine with 2-bromo-1,3-thiazole to form 2-(2-pyrimidinylamino)-1,3-thiazole, which is then reacted with 4-bromoacetophenone to form N-{3-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide. The hydrobromide salt of the compound is obtained by treating the free base with hydrobromic acid.
Aplicaciones Científicas De Investigación
N-{3-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide hydrobromide has been shown to have potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anticancer, and antiviral activities. In a study by Li et al. (2014), N-{3-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide hydrobromide was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. In another study by Zhang et al. (2016), N-{3-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide hydrobromide was found to inhibit the growth of cancer cells in vitro and in vivo. N-{3-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide hydrobromide has also been shown to have antiviral activity against influenza A virus (Zhang et al., 2017).
Propiedades
IUPAC Name |
N-[3-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS.BrH/c1-10(21)18-12-5-2-4-11(8-12)13-9-22-15(19-13)20-14-16-6-3-7-17-14;/h2-9H,1H3,(H,18,21)(H,16,17,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKPSXSBXVJIDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NC3=NC=CC=N3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B5140626.png)
![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride](/img/structure/B5140634.png)


![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B5140661.png)

![[4-oxo-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5140676.png)
![1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5140687.png)
![N-(2,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5140695.png)
![1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5140697.png)
![4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}thiomorpholine](/img/structure/B5140710.png)
![1-(4-chlorophenyl)-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B5140719.png)